molecular formula C11H12N2O B11906070 6-Ethoxyisoquinolin-3-amine CAS No. 1259224-02-6

6-Ethoxyisoquinolin-3-amine

Cat. No.: B11906070
CAS No.: 1259224-02-6
M. Wt: 188.23 g/mol
InChI Key: JNDPRCKKZVUDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxyisoquinolin-3-amine is a high-purity chemical intermediate designed for research and development applications. This compound features an amine functional group at the 3-position and an ethoxy group at the 6-position of the isoquinoline scaffold, making it a valuable synthon for constructing more complex molecules. Isoquinoline derivatives are privileged structures in medicinal chemistry and are known to exhibit a broad spectrum of biological activities. They are frequently investigated as core structures in the development of potential therapeutic agents for various diseases . The specific substitution pattern of this compound makes it a particularly attractive scaffold for generating compound libraries in drug discovery efforts. Researchers can utilize this compound in diverse synthetic transformations, including metal-catalyzed cross-coupling reactions, to create novel molecules for biological screening . Its structure is also of interest in the development of fluorescent probes and other specialty chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1259224-02-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-ethoxyisoquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-10-4-3-8-7-13-11(12)6-9(8)5-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

JNDPRCKKZVUDQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=NC=C2C=C1)N

Origin of Product

United States

Synthetic Methodologies for 6 Ethoxyisoquinolin 3 Amine and Its Analogues

Established Synthetic Pathways for Isoquinoline (B145761) Derivatives

The construction of the isoquinoline core is a well-trodden path in organic synthesis, with a rich history of named reactions and a continuous evolution of new, more efficient methods.

Classical Cyclization Reactions in Isoquinoline Formation

The traditional methods for isoquinoline synthesis rely on the cyclization of acyclic precursors and have been instrumental in the development of heterocyclic chemistry. numberanalytics.comacs.org These reactions, often named after their discoverers, remain relevant for their robustness and applicability to a wide range of substrates.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized. numberanalytics.comacs.org This method is one of the most frequently used for the synthesis of isoquinoline alkaloids. acs.org The Pictet-Spengler reaction offers another powerful route, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. numberanalytics.comacs.org This reaction is particularly versatile and has been widely used in the synthesis of various isoquinoline derivatives. numberanalytics.com The Pomeranz-Fritsch reaction utilizes the acid-mediated cyclization of a benzalaminoacetal to directly form the isoquinoline ring. numberanalytics.comacs.org Although initially plagued by low yields, modifications to this reaction have improved its efficiency. acs.org

Classical ReactionStarting MaterialsKey ReagentsProduct Type
Bischler-Napieralski β-arylethylamidePOCl₃, P₂O₅3,4-Dihydroisoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid (e.g., HCl)Tetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde (B42025), Aminoacetaldehyde dialkyl acetalStrong Acid (e.g., H₂SO₄)Isoquinoline

Modern Catalytic Approaches for C-C and C-N Bond Formation in Isoquinolines

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These modern methods often offer milder reaction conditions, greater functional group tolerance, and improved chemo- and regioselectivity compared to classical approaches. researchgate.netresearchgate.net

Catalysts based on palladium, rhodium, copper, and cobalt have been extensively employed for the construction of the isoquinoline scaffold. researchgate.netorganic-chemistry.orgbohrium.com These reactions typically involve the activation of C-H bonds, allowing for the direct coupling of various fragments to build the heterocyclic ring. For instance, rhodium(III)-catalyzed C-H activation and annulation of O-acetyl ketoximes with internal alkynes provides a rapid route to multisubstituted isoquinolines. researchgate.net Similarly, cobalt-catalyzed annulation of benzimidates with ynamides has been developed for the synthesis of 3-aminoisoquinoline derivatives. bohrium.com

Palladium-catalyzed reactions, such as the sequential α-arylation of ketones and cyclization, provide a convergent and flexible route to highly substituted isoquinolines. pnas.org This methodology is notable for its ability to accommodate a wide range of substituents and its applicability to the synthesis of biologically active analogues. pnas.org Copper-catalyzed cascade reactions have also emerged as a powerful tool, enabling the synthesis of densely functionalized isoquinolines from readily available starting materials. organic-chemistry.org

Catalyst MetalReaction TypeKey Features
Rhodium C-H Activation/AnnulationMild conditions, high efficiency, good for multisubstituted isoquinolines. researchgate.net
Cobalt C-H Functionalization/AnnulationInexpensive catalyst, good for 3-aminoisoquinoline derivatives. bohrium.com
Palladium α-Arylation/CyclizationConvergent, high yields, broad substrate scope. pnas.org
Copper Cascade ReactionFacile, highly selective, good for densely functionalized isoquinolines. organic-chemistry.org

Targeted Synthesis of 6-Ethoxyisoquinolin-3-amine

The specific synthesis of this compound requires a tailored approach that strategically incorporates the ethoxy and amino functionalities onto the isoquinoline framework. While a direct, one-pot synthesis is not readily found in the literature, a combination of established methods for substitution and functional group introduction can be envisaged.

Strategies for Introducing the Ethoxy Moiety at the C-6 Position

The introduction of an ethoxy group at the C-6 position of the isoquinoline ring can be achieved through several synthetic strategies. A common approach involves the use of a starting material that already contains a hydroxyl or methoxy (B1213986) group at the corresponding position on the phenyl ring of a precursor, such as a substituted phenylacetonitrile (B145931) or phenethylamine. The hydroxyl group can then be etherified to the desired ethoxy group either before or after the cyclization to form the isoquinoline core. For instance, a Suzuki coupling reaction can be employed to introduce a substituted phenyl group, which can then be further functionalized. mdpi.com

In cases where the isoquinoline ring is already formed, nucleophilic aromatic substitution (SₙAr) on a 6-halo- or 6-nitroisoquinoline (B1610068) with sodium ethoxide can be a viable route, particularly if the ring is activated towards nucleophilic attack.

StrategyPrecursor TypeKey Reagents/Steps
Pre-functionalization Substituted Phenylacetonitrile/PhenethylamineWilliamson ether synthesis (e.g., EtI, NaH) on a hydroxyl-substituted precursor.
Post-functionalization 6-HydroxyisoquinolineWilliamson ether synthesis (e.g., EtI, base).
Nucleophilic Aromatic Substitution 6-Halo- or 6-NitroisoquinolineSodium ethoxide (NaOEt).

Synthetic Routes for the C-3 Amine Functionality

The introduction of an amino group at the C-3 position of the isoquinoline ring is a well-documented transformation with several effective methods. publish.csiro.aursc.orgrsc.org

One of the most direct methods is the amination of a 3-haloisoquinoline. This can be achieved using various ammonia (B1221849) sources, such as sodium amide or aqueous ammonia, often under elevated temperature or pressure. rsc.org

Alternatively, a number of synthetic routes build the 3-aminoisoquinoline scaffold directly. A notable metal-free approach involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles, which provides access to a variety of 3-aminoisoquinolines from readily available starting materials. rsc.orgrsc.org Another method involves the reaction of nitriles with arylacetic acid tertiary amides in the presence of phosphoryl chloride to yield N,N-dialkyl-3-aminoisoquinolines. publish.csiro.au Reductive amination of a 3-keto or 3-aldehyde isoquinoline derivative is another potential route to the primary amine. organic-chemistry.orglibretexts.org

MethodStarting MaterialKey Reagents/Conditions
Direct Amination 3-HaloisoquinolineSodium amide, aqueous ammonia. rsc.org
Intramolecular Transannulation 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoleMetal-free, one-pot. rsc.orgrsc.org
From Arylacetic Amides Arylacetic acid tertiary amide, NitrilePhosphoryl chloride. publish.csiro.au
Reductive Amination 3-Keto/Aldehyde IsoquinolineAmmonia, reducing agent (e.g., NaBH₃CN). libretexts.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions for each synthetic step. Key parameters that require consideration include the choice of solvent, catalyst, base, reaction temperature, and reaction time. beilstein-journals.orgmdpi.com

For catalytic reactions, the selection of the appropriate ligand for the metal center can have a profound impact on the reaction's efficiency and selectivity. researchgate.net In classical cyclization reactions, the concentration and type of acid or dehydrating agent are critical factors. numberanalytics.com

Parameter to OptimizeRationaleExample
Solvent Can influence solubility, reactivity, and reaction pathway.Using a non-volatile, biodegradable solvent like polyethylene (B3416737) glycol (PEG) in microwave-assisted synthesis. researchgate.net
Catalyst/Ligand Determines the catalytic activity and selectivity.Screening different phosphine (B1218219) ligands in a palladium-catalyzed coupling reaction. pnas.org
Base/Acid Affects the rate and equilibrium of proton transfer steps.Using a mild base like ammonium (B1175870) bicarbonate to promote cyclization without degrading sensitive functional groups. pnas.org
Temperature Influences reaction rate and can affect selectivity.Running a reaction at a lower temperature to favor the kinetic product over the thermodynamic one.
Reaction Time Ensures complete conversion without promoting side reactions.Monitoring the reaction progress by TLC or LC-MS to determine the optimal stopping point.

Spectroscopic and Analytical Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental data for the advanced spectroscopic and analytical characterization of the compound This compound . Detailed research findings, including specific data for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS), are required to construct an accurate and informative scientific article as requested.

Despite targeted searches for the synthesis and characterization of this specific molecule (CAS Number: 1195933-93-7), no publications containing its ¹H NMR, ¹³C NMR, 2D NMR, or HRMS data could be located. This information is essential for producing the detailed analysis and data tables specified in the article outline.

While general principles for the analytical techniques mentioned in the requested outline are well-established, applying them to a specific compound requires concrete experimental data. For instance, creating data tables for chemical shifts in NMR or exact mass in HRMS is not possible without a source that has synthesized and characterized the compound.

Therefore, the generation of a scientifically accurate article strictly adhering to the provided outline for this compound cannot be completed at this time due to the absence of the necessary foundational data in the public domain.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Ethoxyisoquinolin 3 Amine

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of compounds like 6-Ethoxyisoquinolin-3-amine. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural confirmation.

In a typical MS/MS experiment, the this compound molecule is first ionized, often using a soft ionization technique like electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID). The fragmentation of aromatic amines often involves characteristic losses. For this compound, key fragmentation pathways would likely involve the cleavage of the ethoxy group and fragmentations within the isoquinoline (B145761) ring system.

A prominent fragmentation mechanism for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org While more characteristic for aliphatic amines, analogous cleavages can occur in heterocyclic systems. For this compound, this could lead to the loss of ethylene (B1197577) from the ethoxy group. The analysis of these specific fragment ions allows for the unambiguous confirmation of the compound's intricate structure. Recent developments in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the sensitive analysis of aromatic amines. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPutative Fragment Structure
[M+H]⁺[M+H - C₂H₄]⁺EthyleneIon resulting from loss of ethylene from the ethoxy group
[M+H]⁺[M+H - NH₃]⁺Ammonia (B1221849)Ion resulting from loss of the amine group
[M+H]⁺[M+H - CO]⁺Carbon MonoxideIon from cleavage of the heterocyclic ring

This table presents predicted fragmentation data based on common fragmentation patterns of similar compounds. Actual experimental data would be required for definitive confirmation.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. As this compound is a primary aromatic amine, its IR spectrum is expected to exhibit characteristic absorption bands. Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations. libretexts.orgorgchemboulder.com

The key IR absorptions for this compound would include:

N-H Stretching: As a primary amine, two distinct bands are expected in the range of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The asymmetric stretch occurs at a higher frequency than the symmetric stretch. libretexts.org

C-N Stretching: Aromatic amines typically show a strong C-N stretching band in the region of 1335-1250 cm⁻¹. orgchemboulder.com

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is observed between 1650 and 1580 cm⁻¹. orgchemboulder.comwpmucdn.com

C-O Stretching: The ethoxy group will give rise to a strong C-O stretching band, typically in the 1250-1020 cm⁻¹ region for the C-O bond of the ether linkage.

Aromatic C-H and C=C Stretching: The isoquinoline ring will display aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Asymmetric Stretch~3450Medium
Primary AmineN-H Symmetric Stretch~3350Medium
Aromatic RingC-H Stretch>3000Variable
Primary AmineN-H Bend (Scissoring)1650-1580Variable
Aromatic RingC=C Stretch1600-1450Medium to Strong
Aromatic AmineC-N Stretch1335-1250Strong
EtherC-O Stretch1250-1020Strong

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of this compound would provide further confirmation of its structure.

Key Raman bands would include the characteristic ring breathing modes of the isoquinoline nucleus, which are often strong and provide a fingerprint for the aromatic system. researchgate.net The N-H stretching vibrations are also observable in the Raman spectrum, typically appearing in the 3450-3370 cm⁻¹ region for primary aromatic amines. ias.ac.in The study of vibrational wavenumbers can provide insights into hydrogen bonding changes. mdpi.com Furthermore, the S-S bond stretching in proteins, if present, is located in the 500-550 cm⁻¹ spectral range. horiba.com

Table 3: Expected Raman Shifts for this compound

Functional Group/VibrationExpected Raman Shift (cm⁻¹)Notes
Isoquinoline RingRing Breathing Modes~1000-1600
Primary AmineN-H Stretches~3450-3370
Aromatic RingC-H Stretches>3000

Infrared (IR) Spectroscopy for Functional Group Identification

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used techniques for this purpose.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

For the analysis of amines, derivatization is often employed to enhance detection and improve chromatographic behavior. thermofisher.com Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be used to create derivatives with strong UV or fluorescence signals. thermofisher.comnih.gov Detection can be achieved using various detectors:

UV-Vis Detector: The aromatic isoquinoline ring system of this compound possesses a chromophore that absorbs UV light, allowing for direct detection.

Fluorescence Detector: For higher sensitivity and selectivity, derivatization with a fluorescent tag can be utilized.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and allows for simultaneous quantification and structural confirmation.

The validation of an HPLC method involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Water (with formic acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm) or MS
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm). researchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. researchgate.net

UPLC is particularly well-suited for high-throughput analysis. The principles of separation and detection are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. For amine analysis, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by UPLC-MS/MS provides a rapid and sensitive method. nih.govnih.gov This approach allows for the separation of numerous amino compounds in a very short time frame. nih.govlcms.cz

Table 5: Comparison of HPLC and UPLC for this compound Analysis

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 2-10 min)
Resolution GoodExcellent
Sensitivity GoodHigher
System Pressure LowerHigher

Computational Chemistry and Theoretical Studies of 6 Ethoxyisoquinolin 3 Amine

Quantum Chemical Investigations

Quantum chemical methods are used to calculate the electronic structure and intrinsic properties of a molecule. For 6-Ethoxyisoquinolin-3-amine, these investigations provide a detailed picture of its electron distribution, reactivity, and spectroscopic characteristics.

The electronic character of this compound is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. researchgate.net In this compound, the electron-donating nature of the amino and ethoxy groups is expected to raise the HOMO energy level, while the aromatic isoquinoline (B145761) system influences both frontier orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on the molecule. mdpi.com For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen atoms and the oxygen atom, indicating likely sites for electrophilic attack. Conversely, positive potential regions would be associated with the hydrogen atoms of the amine group.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Illustrative Global Reactivity Descriptors

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

Computational studies are highly effective in predicting reaction mechanisms, such as thermal decomposition. A detailed computational study on the pyrolytic elimination of ethylene (B1197577) from various ethoxyquinolines and ethoxyisoquinolines provides a strong model for understanding the decomposition of this compound. scienceopen.comnih.gov

The primary thermal decomposition pathway for ethoxy-substituted azaarenes is the unimolecular elimination of ethylene. scienceopen.com This process can occur via two main competing mechanisms:

A six-membered ring transition state leading to the formation of a keto tautomer (an isoquinolinone derivative) and ethylene. This is a pericyclic reaction. scienceopen.comnih.gov

A four-membered ring transition state leading to the formation of an enol tautomer (a hydroxyisoquinoline derivative) and ethylene. scienceopen.comnih.gov

Computational studies on related molecules have consistently shown that the six-membered transition state is significantly lower in energy than the four-membered one. scienceopen.comnih.gov This suggests that the thermal decomposition of this compound would kinetically and thermodynamically favor the pathway that eliminates ethylene to produce the corresponding isoquinolinone derivative. scienceopen.com The presence of the amino group at the 3-position is expected to influence the energetics but not fundamentally change the preference for the six-membered transition state mechanism. Tunneling effects are also noted to be significant for these reactions at temperatures below 1000 K. nih.gov

The conformational flexibility of this compound primarily involves the rotation around the single bonds of the ethoxy substituent. Different orientations of the ethyl group relative to the isoquinoline ring result in various conformers with small energy differences.

A more significant aspect of its structure is the potential for tautomerism. The 3-aminoisoquinoline moiety can exist in equilibrium between its amine form and an imine (or isoquinolin-3(2H)-imine) tautomer. researchgate.netresearchgate.net

Amine Tautomer: this compound

Imine Tautomer: 6-Ethoxy-2H-isoquinolin-3-imine

Quantum chemical calculations can predict the relative stabilities of these tautomers. nih.govmdpi.com For most amino-substituted nitrogen heterocycles, the amine form is predominantly more stable in the gas phase and in various solvents. Theoretical studies on related isoquinoline systems confirm that the tautomeric equilibrium is a critical consideration, often influenced by solvent effects which can be modeled computationally. mdpi.com

Theoretical calculations are widely used to predict spectroscopic data, which aids in the structural confirmation of synthesized compounds.

Infrared (IR) Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule with good accuracy. mdpi.com For this compound, the predicted IR spectrum would show characteristic bands corresponding to its functional groups.

Table 2: Predicted Characteristic IR Vibrational Frequencies

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H (Amine) Symmetric & Asymmetric Stretch 3300 - 3500
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C=N, C=C (Aromatic) Ring Stretch 1450 - 1650
N-H (Amine) Scissoring/Bend 1580 - 1650

| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These predictions are invaluable for assigning signals in experimental spectra. The table below provides an estimation of the chemical shifts for this compound based on typical values for similar chemical environments. pdx.eduucl.ac.uk

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts

Atom Type Estimated ¹H Shift (ppm) Estimated ¹³C Shift (ppm)
Aromatic-H 7.0 - 8.5 110 - 150
-NH₂ 4.0 - 6.0 (variable) N/A
-O-CH₂- 4.0 - 4.5 60 - 70
-CH₃ 1.3 - 1.6 10 - 20
Aromatic-C (C-N, C-O) N/A 140 - 160

| Aromatic-C (C-NH₂) | N/A | 150 - 160 |

Conformational Landscape and Tautomerism Studies

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a static picture of a single molecule, molecular modeling techniques can simulate the behavior of molecules over time, often in a condensed phase.

Molecular Dynamics (MD) simulations model the atomic motions of a molecule or a system of molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD simulations can be used to explore its conformational landscape in greater detail than static calculations. benthamdirect.comtandfonline.com

An MD simulation would characterize the flexibility of the ethoxy side chain, showing the range of dihedral angles it can adopt at a given temperature. Furthermore, by simulating the molecule in a solvent like water or DMSO, one can study the specific solute-solvent interactions, such as hydrogen bonding between the amine group and water molecules. This provides a dynamic understanding of how the molecule behaves in a realistic chemical environment, which is crucial for interpreting its properties and reactivity in solution. nih.gov

Ligand-Protein Docking for Predicting Potential Binding Modes and Interaction Energies with Macromolecules

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Docking is frequently used to predict the binding of a small molecule drug candidate to its protein target. nih.gov

No specific ligand-protein docking studies featuring this compound are available in the reviewed literature.

Advanced Computational Methodologies

Density Functional Theory (DFT) Applications for Energetic and Electronic Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. researchgate.netresearchgate.netnih.gov DFT is a popular method for calculating properties such as molecular energies, electronic structures, and reaction pathways. researchgate.netnih.gov

Specific DFT calculations detailing the energetic and electronic properties of this compound have not been reported in the surveyed scientific literature.

Machine Learning and Artificial Intelligence Integration in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly integrated into the drug discovery pipeline. rsc.orgchemscene.com These technologies can be used to build predictive models for a compound's activity, toxicity, and pharmacokinetic properties based on its structure. chemscene.com For novel compounds, ML models can help prioritize which molecules to synthesize and test. mdpi.com

There are no specific reports on the use of machine learning or AI models for the design or property prediction of this compound.

Cheminformatics and Chemical Space Exploration

Database Screening and Chemical Similarity Network Analysis for Analog Exploration

Cheminformatics involves the use of computational methods to analyze chemical data. Database screening allows for the rapid virtual search of large compound libraries to identify molecules with desired properties. Chemical similarity network analysis is a technique used to visualize the relationships between molecules in a dataset, helping to identify clusters of structurally related compounds and explore chemical space for potential analogs.

A specific cheminformatics analysis or database screening report for analogs of this compound is not available in the public domain.

Virtual Library Generation and Enumeration based on the Isoquinoline Scaffold

Virtual library generation is a computational technique where a large number of derivatives of a core structure, or scaffold, are enumerated in silico. This allows for the exploration of a vast chemical space around a promising scaffold, such as isoquinoline, to identify novel compounds with potentially improved properties.

While the isoquinoline scaffold is a common subject of virtual library enumeration in medicinal chemistry, specific studies detailing the generation of a virtual library based on the this compound structure were not found.

Structure Activity Relationship Sar Studies of 6 Ethoxyisoquinolin 3 Amine Derivatives

Design and Synthesis of Analogues for SAR Exploration

The generation of a library of analogues is central to any SAR investigation. For 6-ethoxyisoquinolin-3-amine, this involves targeted chemical synthesis to create variations at the ethoxy group, the amine functionality, and the isoquinoline (B145761) core itself.

The ethoxy group at the 6-position of the isoquinoline ring is a key feature for modification. Research has shown that both the position and the nature of this alkoxy group are critical. The synthesis of analogues typically involves nucleophilic substitution reactions where the hydroxyl precursor is treated with various alkyl halides in the presence of a base like sodium hydride (NaH) to yield a series of ethers. mdpi.com

Studies have explored replacing the ethoxy group with other alkoxy moieties to probe the effect of chain length and steric bulk. For instance, analogues with a propoxy, isopropoxy, or cyclopropoxy group at the 6-position have been synthesized. mdpi.com Findings indicate that increasing the steric size at this position can lead to a significant reduction in certain activities, suggesting that the binding pocket of a potential target may have specific spatial constraints. mdpi.com

The following table summarizes the effect of modifying the substituent at the 6-position of the isoquinoline core.

Compound ID6-Position SubstituentRelative Activity
23 EthoxyExcellent
29 PropoxyReduced
31 IsopropoxyReduced
30 CyclopropoxyReduced
32 Ethylene (B1197577) GlycolGood
34 Ethyl-aminoGood

Table based on data from a study on isoquinoline derivatives. mdpi.com

The primary amine at the 3-position is a versatile handle for chemical modification. Derivatization strategies often aim to convert the amine into amides, sulfonamides, or substituted amines to explore how changes in hydrogen bonding capacity, basicity, and steric bulk at this position affect molecular interactions.

A common approach is the acylation of the amine with various acyl chlorides or carboxylic acids to form a library of amides. nih.gov This not only alters the electronic properties by replacing a basic amine with a neutral amide but also introduces a variety of substituent groups (R-groups) that can probe for additional binding interactions. Another strategy involves reductive amination with aldehydes or ketones to yield secondary or tertiary amines, which alters the amine's hydrogen-bonding profile and basicity. mdpi.com These synthetic transformations allow for a systematic exploration of the chemical space around the amine functionality.

Beyond the ethoxy and amine groups, the isoquinoline scaffold itself offers multiple positions for substitution. The synthesis of these analogues often relies on established methods for isoquinoline construction, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, followed by functionalization. mdpi.comwikipedia.org

The table below illustrates the importance of the substituent position on the isoquinoline core.

Compound ID4-Position Substituent6-Position Substituent7-Position SubstituentRelative Activity
22 3-hydroxy-4-chlorophenylHHDecreased
23 3-hydroxy-4-chlorophenylOEtHExcellent
24 3-hydroxy-4-chlorophenylHOEtLost

Table based on data from a study on isoquinoline derivatives. mdpi.com

Derivatization and Substitution Patterns on the Amine Functionality

Positional and Substituent Effects on Research Parameters

The structural modifications detailed above directly translate into changes in the physicochemical properties of the derivatives, which in turn dictate their potential for molecular interactions.

The principles of medicinal chemistry suggest that a molecule's function is intimately tied to its steric and electronic properties.

Steric Effects : The size and shape of a substituent can dramatically influence how a molecule fits into a target's binding site. As seen with modifications to the 6-ethoxy group, increasing the size to a propoxy or isopropoxy group can introduce steric hindrance, preventing optimal binding. mdpi.com Similarly, bulky substituents on the amine or the isoquinoline core can clash with the topology of a target protein, weakening interactions.

Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent alters the electron density across the isoquinoline ring system and at the amine functionality. An electron-donating group like the 6-ethoxy group increases the electron density of the aromatic system. In contrast, introducing electron-withdrawing groups, such as a carboxyl group, at the 6- or 7-position has been found to be detrimental, suggesting that a certain level of electron density in the core is favorable. mdpi.commdpi.com These electronic changes can affect the strength of non-covalent interactions like pi-stacking, hydrogen bonds, and dipole-dipole interactions that are crucial for molecular recognition.

The ultimate goal of SAR is to understand how a ligand recognizes and binds to its molecular target. Each functional group modification provides a piece of this puzzle.

Hydrogen Bonding : Changing the 3-amine to a secondary or tertiary amine, or to an amide, directly alters the number of hydrogen bond donors and acceptors available. mdpi.com If a primary amine is a key hydrogen bond donor for target recognition, its conversion to a tertiary amine could abolish this critical interaction, leading to a loss of affinity.

Hydrophobic and van der Waals Interactions : Extending the alkyl chain of the 6-ethoxy group (e.g., to propoxy or butoxy) or adding hydrophobic substituents to the isoquinoline core can enhance interactions with hydrophobic pockets in a target protein. However, if the pocket is small, these larger groups can cause a steric clash, as previously noted. mdpi.com

Ionic and Polar Interactions : The basicity of the 3-amine group is fundamental to its ability to form ionic bonds (salt bridges) with acidic residues (e.g., aspartic acid, glutamic acid) in a target. Derivatizing the amine to a neutral amide removes this possibility, which can be detrimental if an ionic interaction is a key component of the binding mode. nih.gov Conversely, if the amine needs to be uncharged to cross a lipid membrane or enter a hydrophobic binding site, converting it to a less basic form could be advantageous.

Through this systematic and iterative process of design, synthesis, and conceptual analysis, a comprehensive picture of the structure-activity relationship for this compound derivatives can be developed, guiding the rational design of new molecules with tailored properties.

Influence of Electronic and Steric Properties on Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies are instrumental in understanding how different physicochemical properties and structural features of the molecules influence their therapeutic effects. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on closely related isoquinoline and quinoline (B57606) derivatives. These studies provide a robust framework for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogues.

Selection of Molecular Descriptors and Feature Engineering

The foundation of a predictive QSAR model lies in the careful selection of molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. The process involves calculating a wide array of descriptors and then employing statistical methods to identify those that are most relevant to the biological activity of interest.

For isoquinoline and quinoline derivatives, a diverse range of descriptors has been utilized in QSAR studies. These can be broadly categorized as follows:

Topological (2D) Descriptors: These describe the connectivity of atoms in a molecule. Examples include molecular weight, count of specific atom types, number of rings, and various topological indices. In a study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, 2D-Ring count descriptors were found to be significant. japsonline.com

Geometrical (3D) Descriptors: These descriptors depend on the three-dimensional conformation of the molecule. Examples include molecular volume, surface area, and 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors. The aforementioned study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives successfully employed 3D-MoRSE descriptors weighted by polarizability and Sanderson's electronegativity. japsonline.com

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment, electronegativity, electron density, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.trnih.gov For a series of quinolinone-based thiosemicarbazones, descriptors related to van der Waals volume, electron density, and electronegativity were pivotal in explaining their antituberculosis activity. nih.gov

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which are crucial for understanding a drug's pharmacokinetic profile. dergipark.org.tr

Feature engineering in QSAR involves transforming and combining these raw descriptors to generate more informative features that can improve the predictive power of the model.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Isoquinoline/Quinoline Derivatives

Descriptor TypeSpecific Descriptor ExamplesReference
Topological (2D) nF10HeteroRing (Number of 10-membered hetero-rings) researchgate.net
Molecular Weight (MW) nih.gov
Geometrical (3D) MoRSEP27 (3D-MoRSE descriptor, signal 27 / weighted by polarizability) researchgate.net
MoRSEE05 (3D-MoRSE descriptor, signal 05 / weighted by Sanderson electronegativity) researchgate.net
Electronic Electronegativity (χ) nih.gov
Electron Density nih.gov
Physicochemical Partition Coefficient (logP) dergipark.org.tr
Molar Refractivity dergipark.org.tr

Development and Validation of Predictive QSAR Models

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical and machine learning methods are employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning method that can be used for both regression and classification tasks. researchgate.net

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. researchgate.net

The predictive ability and robustness of a developed QSAR model must be rigorously validated. researchgate.net This is a critical step to ensure that the model is not overfitted to the training data and can make reliable predictions for new, untested compounds. Validation is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the same dataset used for its development. A common method is leave-one-out cross-validation (q²) , where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high q² value (typically > 0.5) indicates good internal predictive power. nih.gov

External Validation: This is considered the most stringent test of a model's predictivity. The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is often assessed by the squared correlation coefficient (R²_pred) between the predicted and experimental activities of the test set compounds. researchgate.net

Y-Randomization: This is a method to check for chance correlations. The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the resulting models have significantly lower q² and R² values than the original model, it confirms that the original model is not due to a chance correlation. nih.gov

A study on pyrimido-isoquinolin-quinones reported a CoMFA model with a q² of 0.660 and an r² of 0.938, and a CoMSIA model with a q² of 0.596 and an r² of 0.895. nih.gov Both models were further validated using Y-randomization, which confirmed their robustness. nih.gov

Table 2: Statistical Parameters for a QSAR Model of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives researchgate.net

ParameterDescriptionValue
n_train Number of compounds in the training set52
n_test Number of compounds in the test set10
Coefficient of determination for the training set0.7279
R²_adj Adjusted R²0.7109
Q²_LOO Leave-one-out cross-validation coefficient0.6736
F F-statistic42.8065
R²_ext External validation coefficient0.9130
CCC_ext Concordance Correlation Coefficient for the external set0.8805

Application of QSAR for Focused Library Design and Virtual Screening

A well-validated QSAR model is a powerful tool for drug discovery. frontiersin.org It can be used to design focused libraries of compounds with a higher probability of being active and to perform virtual screening of large chemical databases to identify potential hits.

Focused Library Design: The insights gained from the QSAR model, particularly the contribution of different descriptors to the activity, can guide the design of a focused library of new derivatives. For example, if a QSAR model indicates that a particular region of the molecule requires a bulky, hydrophobic substituent for enhanced activity, chemists can synthesize a library of compounds with various substituents that fit this profile. This approach was successfully used in a study on pyrimido-isoquinolin-quinones, where 13 new derivatives were designed and synthesized based on CoMFA and CoMSIA models, with 12 of them showing significant antibacterial activity. nih.gov

Virtual Screening: QSAR models can be used to rapidly screen large virtual libraries of compounds (containing millions of structures) to predict their biological activity. frontiersin.org This allows for the prioritization of a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving time and resources. frontiersin.org For instance, a virtual screening workflow using a QSAR model for quinoline/isoquinoline derivatives identified over 2,700 potential hit compounds from a database of more than 10 million molecules. researchgate.net Subsequent molecular docking studies helped to refine this list to identify compounds with high inhibitory potential and selectivity. researchgate.net

In essence, QSAR modeling serves as a computational filter, enriching the pool of candidate molecules with those that are most likely to possess the desired biological activity, thus accelerating the drug discovery pipeline for novel therapeutics based on the this compound scaffold and its analogues.

Derivatization Strategies for Research Applications of 6 Ethoxyisoquinolin 3 Amine

Chemical Derivatization for Enhanced Analytical Detectability

The primary amine of 6-Ethoxyisoquinolin-3-amine serves as an excellent handle for attaching tags that absorb or emit light, enabling highly sensitive detection. This is particularly useful when analyzing low concentrations of the compound. researchgate.netthermofisher.com

Fluorescent Tagging : Reagents that are themselves non-fluorescent but react with primary amines to form highly fluorescent products are ideal, as they minimize background signal. thermofisher.com

Fluorescamine (B152294) : This reagent reacts almost instantaneously with primary amines at room temperature to form a fluorescent pyrrolidinone product. researchgate.netbiotium.com A key advantage is that unreacted fluorescamine is rapidly hydrolyzed to a non-fluorescent compound, simplifying analysis. researchgate.netbiotium.com

Dansyl Chloride (DNS-Cl) : 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with the primary amine of this compound to create a fluorescent sulfonamide derivative. These derivatives are known for their environmental sensitivity, meaning their fluorescence can change with the polarity of their surroundings. thermofisher.com

Succinimidyl Esters (SE or NHS Esters) : A wide variety of fluorescent dyes, such as the CF® Dyes, are available as succinimidyl esters. biotium.com These react with the amine under basic conditions to form a stable amide bond, covalently linking the fluorophore to the isoquinoline (B145761) scaffold. biotium.com

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) : This fluorogenic reagent reacts with amines to produce highly fluorescent derivatives, offering another option for sensitive detection in HPLC. tcichemicals.com

Chromogenic Tagging : For detection via UV-Vis spectrophotometry, chromogenic tags are introduced.

Benzoyl Chloride : This reagent reacts with the amine to form a benzoyl derivative. While not as sensitive as fluorescence, this derivatization can improve chromatographic properties and provides a strong UV chromophore for detection. researchgate.netnih.gov

4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) : This reagent produces intensely colored derivatives with primary amines, allowing for detection in the visible range (around 420-450 nm). researchgate.net

Table 1: Reagents for Fluorescent or Chromogenic Tagging of this compound

ReagentTag TypePrinciple of ReactionDetection Method
FluorescamineFluorescentReacts with the primary amine to form a fluorescent pyrrolidinone. researchgate.netbiotium.comFluorometry
Dansyl Chloride (DNS-Cl)FluorescentReacts with the primary amine to form a fluorescent sulfonamide derivative. thermofisher.comFluorometry / HPLC-Fluorescence
CF® Dye Succinimidyl EstersFluorescentReacts with the primary amine via its NHS ester group to form a stable amide bond. biotium.comFluorometry / HPLC-Fluorescence
Benzoyl ChlorideChromogenicReacts with the primary amine to form a benzamide (B126) derivative with strong UV absorbance. researchgate.netnih.govUV-Vis Spectrophotometry / HPLC-UV
DABS-ClChromogenicReacts with the primary amine to form a colored sulfonamide derivative. researchgate.netVisible Spectrophotometry / HPLC-Vis

Beyond detectability, derivatization can address challenges in separating the analyte from complex mixtures and improve its response in a mass spectrometer. ddtjournal.com

Improved Chromatographic Separation : The polarity of this compound can be modified to improve its retention and peak shape in reverse-phase high-performance liquid chromatography (HPLC). Derivatization with less polar reagents, such as benzoyl chloride, increases the hydrophobicity of the molecule, leading to better retention and separation from other polar compounds. nih.govacs.org

Enhanced Mass Spectrometric Detection : Electrospray ionization mass spectrometry (ESI-MS) is highly sensitive, but its efficiency depends on the analyte's ability to ionize. ddtjournal.com Derivatization can introduce a permanently charged group or a group that is easily protonated.

Dansyl Chloride : The dimethylamino group on the dansyl tag is readily protonated, significantly enhancing the signal in positive-ion ESI-MS. ddtjournal.com

AccQ-Tag™ Reagent : The 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) reagent is specifically designed for amine analysis. It reacts with the amine to produce a derivative that chromatographs well and provides a strong, characteristic fragment ion (m/z 171) during tandem mass spectrometry (MS/MS), which is ideal for sensitive and specific quantification. chemrxiv.org

Rhodamine-based Reagents : Rhodamine dyes contain a quaternary ammonium (B1175870) group, which carries a permanent positive charge. nih.gov Derivatizing this compound with a reactive rhodamine analog ensures high ionization efficiency in positive ESI mode, leading to a substantial improvement in detection limits. nih.gov

Table 2: Derivatization for Enhanced Chromatography and Mass Spectrometry

ReagentAnalytical AdvantageMechanism of Improvement
Benzoyl ChlorideImproved HPLC separation. nih.govIncreases hydrophobicity, leading to better retention in reverse-phase columns. acs.org
Dansyl Chloride (DNS-Cl)Enhanced MS sensitivity. ddtjournal.comIntroduces an easily protonated tertiary amine, improving positive-ion ESI efficiency. ddtjournal.com
AccQ-Tag™Enhanced MS/MS sensitivity and selectivity. chemrxiv.orgProvides excellent chromatographic performance and a consistent, dominant fragment ion for MRM assays. chemrxiv.org
Rhodamine AnalogsGreatly enhanced MS sensitivity. nih.govIntroduces a permanent positive charge (quaternary amine), maximizing ionization efficiency. nih.gov

Reagents for Fluorescent or Chromogenic Tagging

Functionalization for Immobilization in High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for biological activity. nih.gov To facilitate this, small molecules like this compound are often immobilized on solid supports such as microarrays. mdpi.com

Covalent attachment provides a stable linkage between the compound and the support, preventing it from leaching during assay steps. mdpi.comscirp.org The primary amine of this compound is a convenient nucleophile for reacting with surfaces that have been pre-functionalized with electrophilic groups. mdpi.com

A common strategy involves using glass slides or beads coated with isocyanate groups. The amine group of this compound will react with the isocyanate to form a stable urea (B33335) linkage, effectively tethering the molecule to the surface. mdpi.com This method is non-selective for any compound containing a nucleophilic group and is thus broadly applicable for creating diverse small molecule microarrays. mdpi.com

Directly attaching a small molecule to a surface can sometimes hinder its ability to interact with a target protein due to steric effects or unfavorable orientation. mdpi.com Linker or spacer molecules are used to distance the compound from the surface, allowing it more conformational freedom to bind to its target. mdpi.comresearchgate.net

For this compound, this could be achieved by first reacting the amine with a bifunctional linker, such as a polyethylene (B3416737) glycol (PEG) molecule that has a reactive group (e.g., N-hydroxysuccinimide ester) on one end and an attachment chemistry (e.g., another amine or a thiol) on the other. The resulting conjugate is then attached to the solid support. The length of the PEG spacer can be varied to optimize binding interactions. mdpi.com Another advanced approach is the use of the high-affinity biotin-streptavidin interaction, where the small molecule is first biotinylated and then immobilized on a streptavidin-coated surface. mdpi.comgoogle.com

Covalent Attachment to Solid Supports for Affinity-Based Assays

Introduction of Isotopic Labels for Mechanistic and Metabolic Research

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a chemical reaction or a complex metabolic pathway. wikipedia.org By replacing atoms (like ¹⁴N, ¹²C, or ¹H) with their heavier, stable isotopes (¹⁵N, ¹³C, or ²H), the molecule can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

For this compound, introducing a ¹⁵N label into the isoquinoline ring is a key strategy for mechanistic studies. rsc.orgchemrxiv.org Recent synthetic advances allow for the direct insertion of a nitrogen atom into indene (B144670) precursors using a ¹⁵N source like ¹⁵NH₄Cl to form ¹⁵N-labeled isoquinolines. rsc.orgchemrxiv.org Another sophisticated method involves an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, where the nitrogen atom of the isoquinoline ring can be exchanged with a labeled nitrogen from a specially designed reagent. nih.govchemrxiv.org

Once synthesized, ¹⁵N- or ¹³C-labeled this compound can be introduced into a biological system. By analyzing the mass shifts in downstream metabolites, researchers can map its metabolic conversions and identify its molecular targets. nih.govfrontiersin.org This approach, often called stable isotope tracer analysis, provides direct evidence of metabolic flux and pathway engagement, which is invaluable for understanding a compound's mechanism of action. nih.govnih.gov Stable isotope labeling by amino acids in cell culture (SILAC) is a related proteomic technique where labeled amino acids are used to quantify protein expression changes, a strategy that could be complemented by studies using a labeled small molecule. thermofisher.com

Deuterium (B1214612) and Carbon-13 Labeling for Reaction Pathway Elucidation

Stable isotope labeling is an indispensable technique for elucidating reaction mechanisms and metabolic pathways. The incorporation of deuterium or carbon-13 into this compound would allow researchers to trace the molecule's journey through complex biological systems and chemical reactions.

Deuterium Labeling:

The introduction of deuterium in place of hydrogen atoms can provide significant insights. One key application is in studying the kinetic isotope effect (KIE), where the breaking of a C-D bond is slower than a C-H bond. This effect can help determine the rate-limiting step of a reaction involving the labeled position. For instance, if the ethoxy group or specific positions on the isoquinoline ring of this compound are involved in metabolic breakdown, deuteration at these sites would slow the metabolism, confirming the site of enzymatic action. princeton.edu

Methods for deuterium incorporation are well-established and could be adapted for this compound. For example, palladium-catalyzed H-D exchange reactions using deuterium oxide (D₂O) as the deuterium source are effective for introducing deuterium into aromatic and heterocyclic systems. mdpi.com A general procedure could involve treating this compound with a palladium catalyst in the presence of D₂O to achieve selective deuteration of the isoquinoline core. mdpi.com

Carbon-13 Labeling:

Carbon-13 labeling is a powerful tool for tracing the carbon skeleton of a molecule. By strategically placing ¹³C atoms within the isoquinoline ring or the ethoxy group of this compound, researchers can follow its transformation and incorporation into other molecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgnih.gov This is particularly useful for identifying metabolites and understanding the broader metabolic network affected by the compound. nih.gov

The synthesis of ¹³C-labeled compounds often involves starting with a commercially available ¹³C-labeled precursor. rsc.org For example, the isoquinoline ring of this compound could potentially be constructed using ¹³C-labeled building blocks, allowing for precise placement of the isotopic label. nih.gov

Table 1: Potential Stable Isotope Labeled Derivatives of this compound and Their Research Applications

Labeled DerivativeIsotopePosition of LabelResearch Application
[²H]-6-Ethoxyisoquinolin-3-amine²HEthoxy group or specific C-H bonds on the ringElucidation of metabolic pathways by observing the kinetic isotope effect; determining sites of enzymatic oxidation.
[¹³C]-6-Ethoxyisoquinolin-3-amine¹³CSpecific carbons in the isoquinoline backboneTracing the carbon skeleton during metabolic transformation; identifying downstream metabolites using NMR and MS. nih.gov
[¹⁵N]-6-Ethoxyisoquinolin-3-amine¹⁵NAmino group at position 3Studying the fate of the amine group in biological systems; investigating enzymatic reactions involving the amine, such as amidation or transamination. nih.gov

Radioisotope Incorporation for Tracer Studies

Radioisotope labeling allows for highly sensitive detection of a compound, even at very low concentrations, making it ideal for in vivo imaging and quantitative biodistribution studies. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful imaging techniques that rely on radiolabeled tracers. nih.govmdpi.com

For a compound like this compound, incorporating a positron-emitting radionuclide such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) would enable its use as a PET tracer. nih.govnih.gov This would allow for the non-invasive visualization and quantification of its distribution in a living organism, providing crucial information about its target engagement and pharmacokinetics.

The synthesis of radiolabeled molecules, often referred to as radioligands, typically involves a late-stage introduction of the radioisotope to minimize handling of radioactive material and to account for the short half-life of many radionuclides. mdpi.com For example, ¹¹C-labeling often involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov If a desmethyl precursor of this compound were available, it could potentially be radiolabeled via this method.

Alternatively, the introduction of a fluorine-18 atom is a common strategy in PET tracer development due to its favorable half-life (109.8 minutes). mdpi.comresearchgate.net This might involve the synthesis of a fluoro-analogue of this compound or the development of a precursor that can undergo nucleophilic fluorination with [¹⁸F]fluoride. researchgate.net

Table 2: Potential Radioisotope Labeled Derivatives of this compound for Tracer Studies

Labeled DerivativeRadioisotopeHalf-lifeImaging ModalityResearch Application
[¹¹C]-6-Ethoxyisoquinolin-3-amine¹¹C20.4 minutesPETIn vivo imaging of target engagement and biodistribution; quantitative pharmacokinetic studies in preclinical models. nih.gov
[¹⁸F]-Fluoro-6-ethoxyisoquinolin-3-amine analogue¹⁸F109.8 minutesPETLonger-term in vivo imaging studies; assessment of drug-target occupancy and receptor density. nih.govmdpi.com
[³H]-6-Ethoxyisoquinolin-3-amine³H12.3 yearsAutoradiographyIn vitro and ex vivo tissue distribution studies; high-resolution visualization of binding sites in tissue sections. nih.gov

Role of 6 Ethoxyisoquinolin 3 Amine in Scaffold Based Drug Discovery Research

Utilization as a Privileged Scaffold for Novel Chemical Entity Development

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for designing drugs for various targets. nih.govresearchgate.net These structures, such as the benzodiazepine (B76468) or purine (B94841) nucleus, are recognized for their ability to mimic peptide backbone conformations or interact with specific receptor families. nih.gov The isoquinoline (B145761) moiety is considered a privileged structure, particularly in the development of kinase inhibitors and anti-inflammatory agents. rsc.org

The 6-ethoxyisoquinolin-3-amine scaffold combines several advantageous features for drug design:

The Isoquinoline Core: This bicyclic aromatic system provides a rigid and well-defined three-dimensional structure that can be readily functionalized. Its presence in numerous natural products with anti-inflammatory properties underscores its biological relevance. rsc.org

The 3-amino Group: This functional group serves as a critical handle for chemical modification. It provides a vector for introducing a wide array of substituents through well-established synthetic reactions like amidation or reductive amination, allowing for the systematic exploration of structure-activity relationships (SAR). rsc.org This position is often crucial for establishing key interactions, such as hydrogen bonds with the hinge region of protein kinases. nih.gov

The 6-ethoxy Group: The alkoxy substituent at the 6-position can significantly influence the molecule's physicochemical properties. drughunter.com The ethoxy group can enhance solubility, modulate lipophilicity (LogP/LogD), and affect metabolic stability, all of which are critical parameters for a drug candidate's pharmacokinetic profile. drughunter.com Its size and electronics can also influence binding affinity and selectivity for the target protein.

The combination of these elements makes this compound a valuable starting point for developing novel chemical entities. Its structural features are often found in inhibitors of key cellular targets, such as protein kinases, which are heavily implicated in diseases like cancer. nih.govnih.gov

Scaffold-Hopping and Bioisosteric Replacement Strategies in Lead Generation

In medicinal chemistry, lead generation and optimization often rely on the strategic modification of known active compounds. Scaffold hopping and bioisosteric replacement are two powerful computational and synthetic strategies used to discover novel chemotypes with improved properties. nih.govnih.gov

Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally equivalent scaffold, aiming to identify new patented chemical space or overcome issues with the original framework. nih.govbiosolveit.de The this compound scaffold could itself be the result of a scaffold hop from other known kinase inhibitor cores, such as quinazolines or N-(1H-pyrazol-3-yl)pyrimidin-4-amines, which also present a key hydrogen-bond-accepting nitrogen atom within a bicyclic or pseudo-bicyclic system to interact with the kinase hinge region. nih.govvietnamjournal.ru

Bioisosteric replacement is a more subtle modification, involving the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. rsc.orgu-strasbg.fr This strategy is used to fine-tune potency, selectivity, and pharmacokinetic properties. u-strasbg.fr For the this compound scaffold, several bioisosteric replacements can be envisioned to optimize its drug-like properties.

Original GroupPositionPotential BioisosteresRationale for Replacement
-O-CH₂CH₃ (Ethoxy)6-O-CH₃ (Methoxy), -O-CHF₂ (Difluoromethoxy), -NH-CH₂CH₃ (Ethylamino), CyclopropylmethoxyModulate lipophilicity, metabolic stability, and hydrogen bonding capacity. rsc.org
-NH₂ (Amine)3-OH (Hydroxyl), -CH₂NH₂ (Aminomethyl)Alter basicity (pKa), hydrogen bonding pattern, and synthetic accessibility for derivatization. drughunter.com
Isoquinoline Nitrogen2C-H (to form a naphthalene (B1677914) core)Remove the key hydrogen bond acceptor to assess its importance for target binding. biosolveit.de

These strategies allow chemists to systematically explore the chemical space around the core scaffold to generate leads with enhanced efficacy and better safety profiles. nih.gov

Exploration of Chemical Space around the this compound Core for Diversity-Oriented Synthesis

The estimated number of possible drug-like molecules is vast, often cited as exceeding 10^60. cam.ac.uk Diversity-Oriented Synthesis (DOS) is a powerful approach that aims to efficiently generate structurally diverse and complex small molecules to populate this chemical space, rather than focusing on a single target molecule. cam.ac.uknih.govfrontiersin.org This strategy is particularly useful for identifying probes for poorly understood biological pathways or discovering hits for challenging "undruggable" targets. frontiersin.org

The this compound scaffold is an excellent substrate for DOS campaigns due to its inherent functionality. The primary amine at the C-3 position is a versatile functional group that can participate in a wide range of complexity-generating reactions. rsc.org By employing a branched synthetic pathway, a single starting material can give rise to a multitude of core structures. cam.ac.uk

A Hypothetical DOS Strategy:

Starting Scaffold: this compound.

Primary Diversification: The 3-amino group is reacted with a diverse set of building blocks (e.g., aldehydes, carboxylic acids, sulfonyl chlorides) through various reactions.

Secondary Diversification/Cyclization: The newly introduced functional groups can then undergo further reactions or intramolecular cyclizations to create novel polycyclic systems, significantly increasing molecular complexity and exploring new three-dimensional chemical space. mdpi.com

Reaction at 3-AmineReagent TypeResulting IntermediatePotential Follow-up/Cyclization
Reductive AminationDiverse Aldehydes/KetonesSecondary/Tertiary AmineFurther N-alkylation or functionalization.
Amide CouplingCarboxylic Acids with functional handles (e.g., alkynes, halides)AmideIntramolecular Heck reaction, Sonogashira coupling, or click chemistry to form macrocycles or fused rings.
Sulfonamide FormationSulfonyl ChloridesSulfonamideProvides a different hydrogen bonding profile compared to amides.
Urea (B33335)/Thiourea FormationIsocyanates/IsothiocyanatesUrea/ThioureaIntroduces additional hydrogen bond donors and acceptors.

This approach enables the creation of libraries where not just the appendages (R-groups) are varied, but the core scaffold itself is elaborated into distinct families of compounds, thereby maximizing the exploration of novel regions of chemical space. nih.govfrontiersin.org

Methodologies for Lead Identification in Early-Stage Research

Identifying promising lead compounds from large chemical libraries requires efficient and robust screening methodologies. For a scaffold like this compound, the process typically involves a combination of computational screening and the synthesis of focused libraries for experimental testing.

In silico (computational) methods are indispensable in modern drug discovery for rapidly evaluating large virtual libraries and prioritizing compounds for synthesis and testing. nih.gov For the this compound scaffold, a virtual library can be generated by computationally enumerating derivatives with various substituents at the 3-amino position. These virtual compounds can then be screened against a specific biological target, such as a protein kinase.

Key in silico techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By scoring the binding poses, it can estimate the binding affinity and identify crucial interactions, helping to rank compounds in the virtual library. For kinase targets, docking can confirm if the isoquinoline nitrogen forms the expected hydrogen bond with the hinge region. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A model can be built from known active ligands or the target's binding site and used to rapidly screen large databases for compounds that match the pharmacophore.

Machine Learning Models: As high-throughput screening data becomes available, machine learning models can be trained to predict the activity of new compounds. nih.gov These models learn the complex relationships between chemical structure and biological activity, providing a powerful tool for prioritizing hits and avoiding compounds with undesirable properties, such as pan-assay interference compounds (PAINS). nih.gov

These computational approaches significantly enhance the efficiency of lead discovery by focusing resources on compounds with the highest probability of being active. nih.gov

While large diverse libraries are used for initial hit discovery, focused libraries are designed to explore the SAR around a specific scaffold that has already shown promise. nih.gov These libraries are collections of compounds designed to interact with a particular protein or family of related targets, such as kinases or G-protein-coupled receptors. nih.gov

For the this compound core, a focused library would be designed by systematically varying the substituents at the 3-position to probe the chemical space around the initial hit. The design is often guided by the results of in silico screening or initial experimental hits. nih.govthermofisher.com

Example Design of a Focused Library for Kinase Screening:

R-Group Attached to 3-AmineRationale for Inclusion
Small aliphatic groups (methyl, ethyl)Probe for small hydrophobic pockets.
Aromatic rings (phenyl, pyridyl)Explore potential for pi-stacking interactions.
Substituted phenyl rings (-Cl, -OCH₃, -CF₃)Modulate electronic properties and probe for specific interactions.
Hydrogen bond donors/acceptors (-OH, -CONH₂)Investigate the importance of additional hydrogen bonds.
Basic amines (piperidine, morpholine)Introduce a basic center to improve solubility or target specific residues.

Such focused libraries are ideal for academic screening campaigns, where they can be tested against a variety of biological targets in high-throughput screening (HTS) formats. stanford.edulifechemicals.com The resulting data not only identifies potential lead compounds but also provides valuable SAR information that guides the next cycle of drug design and optimization.

Q & A

Q. What are the optimal synthetic routes for 6-Ethoxyisoquinolin-3-amine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted benzaldehydes with ammonia derivatives, followed by ethoxylation at the 6-position. Key parameters include temperature control (e.g., 80–120°C for cyclization) and catalyst selection (e.g., Pd/C for hydrogenation steps). Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is critical to isolate the amine product. AI-powered retrosynthetic tools (e.g., Reaxys/Pistachio models) can predict feasible routes and optimize step efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm ethoxy group integration (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.2 ppm for OCH2_2) and aromatic proton patterns.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 189.1 for C11_{11}H12_{12}N2_2O).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What solubility profiles are critical for formulating this compound in biological assays?

  • Methodological Answer : Solubility in polar (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS at pH 7.4) should be quantified using UV-Vis spectroscopy. Temperature-dependent studies (298–343 K) can model solubility trends, while the Apelblat equation correlates experimental data to predict solubility in untested solvents .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxy group in this compound’s bioactivity?

  • Methodological Answer :
  • Analog synthesis : Replace the ethoxy group with methoxy, hydroxyl, or halogens (e.g., Cl, F) to compare activity.
  • Docking studies : Molecular modeling (AutoDock Vina) to assess binding affinity to targets like topoisomerases or β-lactamases.
  • Free-Wilson analysis : Quantify substituent contributions to bioactivity using regression models .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading).
  • Kinetic profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and optimize reaction time.
  • Cross-validation : Reproduce published protocols with strict control of atmospheric conditions (e.g., inert gas vs. air) .

Q. What in silico strategies predict the metabolic stability of this compound?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME or ADMETLab to estimate hepatic clearance, CYP450 interactions, and plasma protein binding.
  • Metabolite identification : Use GLORY or Meteor Nexus to simulate phase I/II metabolism (e.g., O-deethylation or glucuronidation) .

Q. Which advanced analytical techniques can detect trace impurities in this compound batches?

  • Methodological Answer :
  • LC-MS/MS : MRM (multiple reaction monitoring) for quantification of by-products (e.g., de-ethoxy analogs).
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and detect polymorphic forms.
  • ICP-MS : Screen for heavy metal residues from catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.